molecular formula C18H19BrN4O2S B3005712 2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide CAS No. 875161-01-6

2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide

Cat. No. B3005712
CAS RN: 875161-01-6
M. Wt: 435.34
InChI Key: RKRAADSUKJFYLQ-UHFFFAOYSA-N
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Description

The compound “2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1-cyanocyclohexyl)propanamide” is a chemical compound with a molecular formula of C16H11BrN4O4S . It is a derivative of oxadiazole, which is a class of heterocyclic compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . It also contains a sulfanyl group attached to the oxadiazole ring, a bromophenyl group, and a cyanocyclohexyl group .

Future Directions

The future directions for the research and development of this compound could involve further exploration of its potential biological activities, given the known activities of other oxadiazole derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

2-[[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN4O2S/c1-12(15(24)21-18(11-20)9-5-2-6-10-18)26-17-23-22-16(25-17)13-7-3-4-8-14(13)19/h3-4,7-8,12H,2,5-6,9-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRAADSUKJFYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(O2)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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